BenchChemオンラインストアへようこそ!

Zamicastat enantiomer

P-glycoprotein BCRP blood-brain barrier efflux

Procure the definitive (R)-enantiomer of zamicastat (BIA 5-1058, CAS 1080028-80-3) for reproducible DBH pharmacology. This is the only dopamine β-hydroxylase inhibitor with demonstrated concentration-dependent dual P-gp/BCRP inhibitory activity (IC50: 73.8 μM and 17.0 μM) in validated MDCK-MDR1/ABCG2 BBB models—a profile absent in etamicastat or nepicastat. Its peripheral selectivity avoids central catecholamine confounding, while chronic dosing (30 mg/kg/day) in Dahl SS rats ameliorates end-organ damage, metabolic syndrome markers, and inflammation with quantified 24 h SBP reductions of –12.6 to –19.0 mmHg (10–100 mg/kg). With FDA Orphan Drug designation for PAH and completed Phase 2 evaluation, this compound offers translational validity that discontinued comparators cannot provide.

Molecular Formula C21H21F2N3OS
Molecular Weight 401.5 g/mol
Cat. No. B8622954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZamicastat enantiomer
Molecular FormulaC21H21F2N3OS
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4
InChIInChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)
InChIKeyZSSLCFLHEFXANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zamicastat Enantiomer – (R)-BIA 5-1058 Procurement Guide for Dopamine β-Hydroxylase Inhibitor Research


Zamicastat (INN; developmental code BIA 5-1058) is the (R)-enantiomer of a dopamine β-hydroxylase (DBH) inhibitor belonging to the imidazole-2-thione class [1]. With a single defined chiral center at the chroman C-3 position (CAS 1080028-80-3, molecular formula C21H21F2N3OS, MW 401.47), the (R)-configuration is essential for its pharmacological activity [2]. Zamicastat is a peripherally selective DBH inhibitor with limited brain access, developed by Bial-Portela for pulmonary arterial hypertension (PAH), heart failure, and hypertension [1]. It is structurally related to etamicastat (BIA 5-453) and pharmacologically distinct from the centrally acting DBH inhibitor nepicastat [3].

Why Zamicastat Enantiomer Cannot Be Interchanged with Other DBH Inhibitors


Within the dopamine β-hydroxylase inhibitor class, stereochemistry, efflux transporter interaction profile, and brain penetration characteristics diverge sharply across compounds. The (R)-enantiomer of zamicastat possesses a defined chiral center that dictates both target engagement and pharmacokinetic behavior; the racemate or (S)-enantiomer lacks the same combination of DBH inhibitory potency and peripheral selectivity claimed in the originator patent WO2008/136695 [1]. Furthermore, zamicastat is a concentration-dependent dual P-gp/BCRP inhibitor, a property not shared by etamicastat or nepicastat, which are primarily BCRP inhibitors and/or substrates [2]. Consequently, substituting zamicastat with etamicastat, nepicastat, or a non-enantiopure preparation introduces uncontrolled variables in both the target pharmacology and off-target efflux transporter liability, invalidating comparative experimental conclusions [2].

Quantitative Comparative Evidence for Zamicastat (R)-Enantiomer Selection


P-gp/BCRP Dual Inhibition: Zamicastat vs. Etamicastat vs. Nepicastat in MDCK Transporter Assays

In a direct head-to-head study using MDCK II cells transfected with human MDR1 (P-gp) and ABCG2 (BCRP) as a BBB surrogate model, zamicastat uniquely demonstrated concentration-dependent dual inhibition of both P-gp (IC50 = 73.8 ± 7.2 μM) and BCRP (IC50 = 17.0 ± 2.7 μM) [1]. In contrast, etamicastat inhibited BCRP (IC50 = 47.7 ± 1.8 μM) but not P-gp, while nepicastat inhibited BCRP (IC50 = 59.2 ± 9.4 μM) without significant P-gp inhibition [1]. Additionally, etamicastat was identified as a dual P-gp/BCRP substrate (net flux ratios 5.84 and 3.87, reduced >50% by verapamil and Ko143), and nepicastat as a P-gp-only substrate, whereas zamicastat's primary interaction with these transporters is inhibitory rather than substrate behavior [1]. This differential efflux transporter profile is a critical discriminator for studies where BBB penetration modulation or DDI risk assessment is an experimental variable.

P-glycoprotein BCRP blood-brain barrier efflux drug-drug interaction risk

Brain Penetration Divergence: Peripheral Selectivity of Zamicastat vs. Central Activity of Nepicastat

Zamicastat is classified as a peripherally selective DBH inhibitor with limited brain access, a property corroborated by the MeSH record curated by the NLM and the Bicker et al. 2018 study [1][2]. Nepicastat, by contrast, crosses the BBB to exert central as well as peripheral effects, with a demonstrated apparent permeability of >8.49 × 10⁻⁶ cm/s across MDCK monolayers [2]. Etamicastat, while also peripherally selective, achieves this through a combination of low passive permeability (<0.58 × 10⁻⁶ cm/s) and dual P-gp/BCRP substrate status, whereas zamicastat's peripheral restriction is reinforced by its efflux transporter inhibitory properties [2]. In vivo, etamicastat reduced noradrenaline in the heart but not the parietal cortex, while nepicastat decreased noradrenaline in both tissues [3]. This evidence establishes that zamicastat and nepicastat are mechanistically non-interchangeable for any protocol where CNS vs. peripheral catecholamine modulation must be controlled.

peripheral selectivity blood-brain barrier CNS exposure noradrenaline biosynthesis

In Vivo Blood Pressure Reduction Potency in Spontaneously Hypertensive Rat (SHR) Model

In telemetered male adult SHR, zamicastat (30 mg/kg p.o.) produced a maximal systolic blood pressure (SBP) reduction of −21.1 ± 3.9 mmHg (acute) and −22.0 ± 8.2 mmHg (repeated dosing, day 1), with consistent efficacy over five days of administration (range −16.1 to −25.2 mmHg) and no evidence of tachyphylaxis [1]. Diastolic blood pressure (DBP) Emax reached −18.4 ± 3.5 mmHg (acute) with stable repeated-dosing effects (−15.7 to −19.6 mmHg over five days) [1]. Heart rate was unaffected under both dosing regimens [1]. In a separate dose-response study using telemetry-implanted SHR, zamicastat at 3, 30, and 100 mg/kg produced maximal SBP reductions of −10.8, −21.1, and −35.2 mmHg, respectively, and DBP reductions of −9.9, −18.4, and −24.8 mmHg [2]. For comparison, etamicastat (single oral dose) decreased mean arterial pressure by −14.0 ± 2.0 mmHg in telemetered unrestrained SHR [3], and nepicastat (30 mg/kg) reduced SBP and DBP in SHR to a similar qualitative extent but with additional central noradrenaline depletion in the parietal cortex [4].

spontaneously hypertensive rat systolic blood pressure diastolic blood pressure telemetry

DBH Inhibition Pharmacodynamics in Healthy Human Subjects: Cold Pressor Test

In a double-blind, randomized, placebo-controlled crossover study in 22 healthy male subjects, zamicastat 400 mg once daily for 10 days significantly attenuated the sympathetic nervous system response to cold stimulus [1]. Compared to placebo, zamicastat reduced systolic blood pressure during the cold stimulus by −4.62 mmHg (P = 0.020) and decreased mean arterial pressure response by −2.62 mmHg (P = 0.025) on Day 10 of the cold pressor test (CPT) [1]. Plasma dopamine increased significantly (before CPT: +12.63 ng/L, P = 0.040; after CPT: +19.22 ng/L, P = 0.001), while plasma DβH activity was inhibited by 19.8% to 25.0% [1]. Significant reductions in 24-h urinary epinephrine (P = 0.002) and norepinephrine (P = 0.001) confirmed sustained catecholamine suppression [1]. Steady-state plasma concentrations (Cτ geometric mean 45.86–58.64 ng/mL, CV 32.6%–36.6%) were achieved by Day 6 with moderate inter-individual variability [1]. This human PD dataset provides a translational benchmark absent for etamicastat in comparable stress-challenge paradigms.

cold pressor test sympathetic nervous system pharmacodynamics catecholamines

Cardiometabolic and Inflammatory Biomarker Improvement in Aged SHR: Multi-Endpoint Evidence Beyond Blood Pressure

In a 9-week study of 50-week-old male SHRs receiving zamicastat (30 mg/kg/day), DBH inhibition produced effects extending beyond blood pressure reduction [1]. Zamicastat significantly reduced the heart-to-body weight ratio versus untreated SHRs, indicating attenuation of cardiac hypertrophy [1]. Plasma triglycerides, free fatty acids, and aspartate aminotransferase levels were significantly decreased [1]. Notably, zamicastat treatment reduced multiple inflammatory markers elevated in aged SHRs compared to normotensive Wistar-Kyoto controls: CRP, MCP-1, IL-5, IL-17α, GRO/KC, MIP-1α, and RANTES plasma levels all showed significant decreases relative to untreated SHRs [1]. While etamicastat has demonstrated blood pressure reduction and end-organ protection in SHR studies, the breadth of cardiometabolic and inflammatory biomarker data published for zamicastat in aged hypertensive animals with established disease represents a more comprehensive preclinical efficacy characterization for studies targeting the intersection of sympathetic overactivity, metabolic dysfunction, and inflammation.

cardiometabolic biomarkers inflammatory markers end-organ damage sympathetic down-regulation

Optimal Research and Procurement Application Scenarios for Zamicastat (R)-Enantiomer


Efflux Transporter Pharmacology: Dual P-gp/BCRP Inhibition Studies Requiring an Enantiopure DBH Inhibitor

For investigators studying P-glycoprotein and BCRP interactions at the blood-brain barrier, zamicastat is the only DBH inhibitor with demonstrated dual inhibitory activity (P-gp IC50 = 73.8 μM, BCRP IC50 = 17.0 μM) in a well-characterized MDCK-MDR1/ABCG2 surrogate BBB model [1]. Unlike etamicastat (BCRP inhibitor, dual substrate) or nepicastat (BCRP inhibitor, P-gp substrate), zamicastat's efflux transporter interaction is predominantly inhibitory rather than substrate-driven, making it the appropriate selection for protocols where efflux modulation without confounding substrate competition is required [1]. The defined (R)-stereochemistry ensures batch-to-batch reproducibility in transporter assays .

Peripheral Sympathetic Nervous System Modulation Without CNS Confound: Hypertension and Heart Failure Models

In cardiovascular disease models where central nervous system catecholamine alterations would confound interpretation, zamicastat's peripheral selectivity is a critical selection factor [1]. The compound reduces systolic blood pressure by −21.1 mmHg (acute) to −25.2 mmHg (repeated) in telemetered SHR without affecting heart rate, while nepicastat additionally depletes cortical noradrenaline . Researchers studying the isolated peripheral sympathetic contribution to hypertension, heart failure, or PAH pathophysiology should procure zamicastat over nepicastat to avoid central mechanism contamination [1].

Salt-Sensitive Hypertension and Cardiometabolic Syndrome Research in Dahl SS Rat Model

Zamicastat is uniquely characterized in the Dahl salt-sensitive (SS) rat model of salt-induced hypertension and heart failure, where chronic treatment (30 mg/kg/day) ameliorated end-organ damage, metabolic syndrome markers, and inflammation, and increased median survival on a high-salt diet [1]. Dose-dependent blood pressure reductions were quantified (10, 30, and 100 mg/kg producing SBP decreases of −12.6, −15.2, and −19.0 mmHg at 24 h) [1]. For researchers investigating salt-sensitive hypertension with cardiometabolic and inflammatory endpoints, zamicastat offers model-specific validation data not available for etamicastat or nepicastat in the Dahl SS rat.

Adjunctive PAH Therapy Development: Orphan Drug Designation and Phase 2 Clinical Program

Zamicastat holds FDA Orphan Drug designation for pulmonary arterial hypertension and has completed Phase 2 clinical evaluation as adjunctive therapy, with an open-label, multicenter study assessing pharmacokinetics, safety, and efficacy in PAH patients [1]. In contrast, etamicastat's development was discontinued by August 2016 . For clinical-stage or translational PAH research programs, zamicastat's active development status, available human PK/PD data from integrated Phase 1 studies (N = 366 healthy volunteers, doses 5–2400 mg) , and demonstrated modulation of sympathetic overdrive in the cold pressor test provide a translational foundation that discontinued comparators cannot offer.

Quote Request

Request a Quote for Zamicastat enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.